molecular formula C10H9F2NOS B1453256 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile CAS No. 1269151-24-7

2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile

Cat. No. B1453256
M. Wt: 229.25 g/mol
InChI Key: NHGAIECJUPCOOK-UHFFFAOYSA-N
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Description

2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile is a synthetic compound with the CAS Number: 1269151-24-7 . It has a molecular weight of 229.25 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F2NOS/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Difluoromethylation of Heterocycles

    • Field : Organic Chemistry
    • Application Summary : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
    • Methods and Procedures : The process involves the use of a radical process for the difluoromethylation of heterocycles .
    • Results and Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
  • Siderophores

    • Field : Biochemistry
    • Application Summary : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • Methods and Procedures : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results and Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(difluoromethylsulfanyl)-4-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NOS/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGAIECJUPCOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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